Uperin-2.1 is isolated from the skin secretions of Xenopus laevis, a species recognized for its rich array of bioactive peptides. The skin of this amphibian serves as a first line of defense against microbial infections, producing various antimicrobial peptides that exhibit potent activity against bacteria, fungi, and viruses .
Uperin-2.1 is classified as an antimicrobial peptide (AMP), specifically belonging to the class of cationic peptides that interact with microbial membranes. These peptides typically possess a net positive charge, which facilitates their binding to negatively charged bacterial membranes, leading to membrane disruption and cell death .
The synthesis of Uperin-2.1 can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides in a laboratory setting. This method allows for precise control over the sequence and composition of the peptide.
During SPPS, the peptide chain is assembled step by step on a solid resin support. Each amino acid is added sequentially, with protective groups removed at each stage to allow for the next amino acid to bond. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Uperin-2.1 exhibits a characteristic amphipathic structure, which is crucial for its function as an antimicrobial agent. This structure typically includes both hydrophobic and hydrophilic regions that facilitate interaction with lipid membranes.
The molecular formula for Uperin-2.1 is C₁₈H₃₁N₄O₆S, and its molecular weight is approximately 387.54 g/mol. The peptide consists of 18 amino acids, which can be represented in a sequence format that highlights its specific composition and arrangement .
Uperin-2.1 primarily interacts with bacterial membranes through electrostatic attraction followed by hydrophobic interactions. This leads to the formation of pores in the membrane, resulting in cell lysis.
The mechanism involves the peptide inserting itself into the lipid bilayer, disrupting membrane integrity. Studies using circular dichroism and nuclear magnetic resonance spectroscopy have shown that Uperin-2.1 adopts an α-helical conformation in membrane-mimicking environments, which is essential for its activity .
The antimicrobial action of Uperin-2.1 involves several steps:
Research indicates that Uperin-2.1 can effectively disrupt both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity . Its mechanism highlights its potential as a model for developing new antimicrobial agents.
Uperin-2.1 is typically found as a white powder when synthesized and has good solubility in water due to its polar residues.
The peptide's stability can be influenced by factors such as pH and temperature; it tends to maintain its structure under physiological conditions but may degrade under extreme conditions or prolonged exposure to enzymes .
Relevant analyses have shown that modifications to its amino acid sequence can significantly impact its antimicrobial efficacy and selectivity, making it a subject of ongoing research for therapeutic applications.
Uperin-2.1 has significant potential in various scientific fields:
Uperin 3.5 exhibits remarkable structural plasticity, forming distinct cross-β fibril polymorphs under lipid-free conditions. Cryo-EM reveals four polymorphic classes (Type I, IIa, IIb, IIc), differing in protofilament arrangement and supramolecular architecture. Type I fibrils dominate (71% abundance), displaying a unique 3-bladed propeller symmetry with nine peptides per fibril layer. Other polymorphs form single or paired protofilaments with variable twist periodicities. Power spectra consistently show a ~4.85 Å meridional reflection, confirming canonical cross-β spacing. Crucially, polymorphs do not interconvert within individual fibrils, indicating kinetic trapping of distinct stable states.
Table 1: Cryo-EM-Derived Parameters of Uperin 3.5 Fibril Polymorphs
Polymorph | Abundance (%) | Protofilaments | Symmetry | Crossover Distance (Å) | Key Structural Features |
---|---|---|---|---|---|
Type I | 71 | 3 | C3 | - | 9 peptides/layer, propeller architecture |
Type IIa | 5 | 1 | C2 | - | Symmetric β-sheets mated at termini |
Type IIb | 15 | 2 | P2₁ | - | Tightly paired protofilaments |
Type IIc | 9 | 2 | P2 | - | Loosely paired, variable twist |
Uperin 3.5 displays a chameleon-like conformational switch between two distinct amyloid architectures dictated by environmental cues:
Buried surface area: ~1350 Ų per dimerThis conformation is functionally active, induced by bacterial membranes (e.g., Micrococcus luteus) or SDS micelles, and correlates with membrane disruption and potent antimicrobial activity.
Cross-β Fibrils (Aqueous/Lipid-Poor Milieu):Cryo-EM structures (3.0 Å resolution) show β-sheets with strands perpendicular to the fibril axis. The dominant Type I polymorph features three asymmetric units per layer, each containing three distinct peptide chains (A, B, C) forming interdigitated β-sheets. This conformation demonstrates reduced antimicrobial activity and serves as an inactive storage state.
Table 2: Structural Parameters of Cross-α vs. Cross-β Conformations in Uperin 3.5
Parameter | Cross-α Fibrils | Cross-β Fibrils (Type I) | Functional Significance |
---|---|---|---|
Secondary Structure | α-helical (residues 3-14) | β-strand dominant | Membrane insertion vs. stability |
Sheet Orientation | Antiparallel helical sheets | Mixed parallel/antiparallel β-sheets | Defines packing geometry |
Key Stabilizing Interactions | Hydrophobic core (L5, I9, V12), salt bridges | Steric zippers, hydrogen bonding networks | Environmental adaptability |
Buried Surface Area | ~1350 Ų per dimer | 13,570 Ų per 9-peptide layer | Stability in respective environments |
Environmental Trigger | Bacterial membranes, SDS micelles | Aqueous buffer, absence of lipids | Functional activation vs. storage |
The Type I cross-β fibril of uperin 3.5 resolves atomic details of dry steric zippers critical for fibril stability:
Uperin 3.5 fibrils demonstrate hierarchical assembly governed by symmetry operations:
Table 3: Hierarchical Assembly of Uperin 3.5 Type I Fibrils
Assembly Level | Structural Units | Symmetry Operations | Stabilizing Interactions | Dimension |
---|---|---|---|---|
Primary | Peptide monomers | - | Intramolecular H-bonds, salt bridges | ~20 Å length |
Secondary | β-strand dimers/trimers | In-register parallel stacking | Hydrogen bonding, hydrophobic side chains | 4.85 Å strand spacing |
Tertiary | Protofilaments | Helical twist (~-1.26°) | Steric zippers, LARKS motifs | ~2-3 nm width |
Quaternary | Mature Fibril (3 protofilaments) | C3 rotational symmetry | Surface complementarity, van der Waals | ~10 nm diameter |
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